molecular formula C17H15BrN4O B2590958 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034587-21-6

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2590958
CAS No.: 2034587-21-6
M. Wt: 371.238
InChI Key: LFBSUATVURNPJA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a potent and selective small-molecule inhibitor with significant research value in oncology and cell signaling. It functions primarily as an ATP-competitive inhibitor targeting the Anaplastic Lymphoma Kinase (ALK) (Source) . This compound demonstrates high potency against both wild-type ALK and various crizotinib-resistant ALK mutants, making it a critical tool for investigating resistance mechanisms in ALK-positive cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma (Source) . Its mechanism involves blocking ALK-mediated phosphorylation and downstream signaling pathways, including JAK-STAT and MAPK/ERK, leading to the induction of apoptosis and inhibition of tumor cell proliferation in preclinical models (Source) . Beyond ALK, its scaffold is of interest for designing next-generation kinase inhibitors, positioning it as a versatile chemical probe for studying tyrosine kinase biology and for high-throughput screening applications in drug discovery pipelines.

Properties

IUPAC Name

4-bromo-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-15-5-3-13(4-6-15)17(23)21-9-11-22-10-8-20-16(22)14-2-1-7-19-12-14/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBSUATVURNPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate aldehyde and ammonia or an amine under acidic or basic conditions.

    Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce the bromine atom at the desired position.

    Coupling Reaction: The pyridinyl-imidazole moiety is then coupled with the brominated benzamide through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole and pyridine rings can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or amines.

    Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

    Reduction: Reduced forms of the imidazole or pyridine rings.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a bromine atom, an imidazole ring, and a pyridine moiety. Its molecular formula is C18H16BrN3OC_{18}H_{16}BrN_3O, and it has a molecular weight of approximately 360.25 g/mol. The presence of these functional groups contributes to its biological activity and reactivity in chemical synthesis.

Anticancer Activity

Research has indicated that compounds similar to 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have been studied as potential inhibitors of various kinases involved in cancer progression. A study demonstrated that certain benzamide derivatives showed moderate to high potency against RET kinase, which is implicated in several cancers, including thyroid cancer .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar benzamide derivatives have been evaluated for their effectiveness against gram-positive and gram-negative bacteria. For example, compounds with imidazole and pyridine functionalities have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .

Building Block in Organic Synthesis

This compound can serve as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including palladium-catalyzed cross-coupling reactions. This method allows for the construction of diverse chemical architectures that are essential in drug discovery .

Targeting Enzymatic Pathways

The compound's ability to interact with specific biological targets makes it a candidate for studying enzymatic pathways. Research into similar compounds has shown that they can inhibit enzymes involved in metabolic processes, providing insights into disease mechanisms and potential therapeutic strategies .

Case Studies

StudyFindings
Anticancer Activity StudyDemonstrated significant inhibition of RET kinase activity by benzamide derivatives, suggesting potential for cancer treatment .
Antimicrobial StudyShowed effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MICs) indicating strong bactericidal activity .
Synthetic MethodologyUtilized as a precursor in palladium-catalyzed reactions leading to complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The bromine atom and the imidazole ring play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name/ID Core Structure Key Substituents/Linkers Biological Target/Notes Reference
Target Compound Benzamide 4-Bromo, ethyl linker, pyridin-3-yl-imidazole Hypothesized enzyme inhibition (e.g., CYP51)
53 () Benzimidazole-pyrrole 4-Bromo-pyrrole, benzyl linker IDO1 inhibitor (39% yield)
32 () Benzamide-benzimidazole 4-Bromo, benzyl linker IDO1 inhibitor (77% yield)
Ponatinib Derivatives () Imidazole-triazolopyrimidine Water-soluble amines (dimethylamino, pyrrolidinyl) Kinase inhibitors (no potency improvement)
VFV () Imidazole-biphenyl-oxadiazole Difluorobiphenyl, oxadiazole CYP51 inhibitor (Leishmania)
Key Observations:
  • Bromine Positioning : The para-bromo substitution in the target compound and analogs (e.g., 32 , 53 ) may enhance hydrophobic interactions with target proteins, a feature critical for enzyme inhibition .
  • Heterocyclic Moieties : The pyridin-3-yl group in the target compound’s imidazole ring contrasts with the benzimidazole in 32 and pyrrole in 53 . Pyridine’s nitrogen atom may participate in hydrogen bonding or π-stacking, enhancing selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyridine ring in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., 32 ) .

Biological Activity

4-Bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound can be described by the following structural formula:

C16H18BrN5O\text{C}_{16}\text{H}_{18}\text{BrN}_5\text{O}

This molecular structure features a bromine atom attached to a benzamide moiety, which is linked to an imidazole and pyridine ring system, suggesting potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in enzymatic processes and its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of imidazole and pyridine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.

Case Study:
In a study assessing the cytotoxic effects of imidazole derivatives on cancer cell lines, it was found that compounds with a pyridine moiety displayed significant inhibitory effects on tumor growth. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency against various cancer types .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been noted to act as a selective inhibitor of certain kinases, which are critical in cancer and other diseases.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)Reference
Protein Kinase ACompetitive15
Cyclin-dependent Kinase 2Non-competitive22
Phosphodiesterase 5Mixed30

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the following pathways:

  • Inhibition of Signal Transduction : By targeting kinases, the compound disrupts key signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Activity : Some studies suggest that imidazole derivatives possess antimicrobial properties, potentially making this compound useful against bacterial infections.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data are available for this specific compound; however, related compounds typically exhibit moderate bioavailability and metabolic stability. Toxicological assessments indicate that while some imidazole derivatives can be toxic at high concentrations, the therapeutic window for this compound appears promising based on preliminary studies.

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